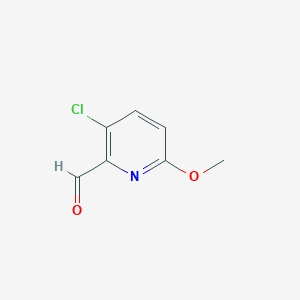

3-Cloro-6-metoxipicolinaldehído

Descripción general

Descripción

3-Chloro-6-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.5800 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-methoxypicolinaldehyde consists of a pyridine ring with a chlorine atom at the 3rd position and a methoxy group at the 6th position . The aldehyde group is attached to the 2nd position of the pyridine ring .Physical And Chemical Properties Analysis

3-Chloro-6-methoxypicolinaldehyde is a solid at room temperature . It should be stored in a dry and well-ventilated place at a recommended storage temperature of 2 - 8 °C .Aplicaciones Científicas De Investigación

Síntesis de insecticidas neonicotinoides

El 3-Cloro-6-metoxipicolinaldehído se utiliza en la síntesis de (6-cloro-3-piridil)metilamina , que es un intermedio clave de los insecticidas neonicotinoides . Esta síntesis se logra mediante una hidrogenación altamente selectiva de 6-cloro-3-piridinocarbonitrilo .

Estudios de fotoluminiscencia

El compuesto se ha utilizado en la síntesis de 3-cloro-6-metoxí-2-(metil sulfanyl) quinoxalina (3MSQ) . Las propiedades fotofísicas de 3MSQ se examinaron mediante espectroscopia de absorción y fluorescencia . Estos estudios contribuyen a una mejor comprensión de la estructura electrónica de la molécula, las propiedades fotofísicas y las interacciones soluto-solvente .

Intermedio farmacéutico

El this compound se utiliza como intermedio farmacéutico para reducir la toxicidad . También se utiliza como sustrato enzimático en reactivos de diagnóstico .

Síntesis de Minaprina

El compuesto se litia utilizando litio 2,2,6,6-tetrametilpiperidida durante la síntesis de minaprina . La minaprina es un inhibidor reversible de la monoaminooxidasa A (MAO-A) y se ha utilizado como antidepresivo.

Preparación de α-Aril-α-(piridazin-3-il)-acetonitrilos

El this compound se utiliza en la preparación de una serie de α-aril-α-(piridazin-3-il)-acetonitrilos . Estos compuestos tienen aplicaciones potenciales en química medicinal.

Sondas fluorescentes

Las propiedades fluorescentes del compuesto lo han convertido en una herramienta popular para la imagen de materiales biológicos, explorando las estructuras de la dinámica de ácidos nucleicos, proteínas y otras macromoléculas biológicas .

Mecanismo De Acción

Target of Action

Similar compounds, such as picolinate and picolinic acid derivatives, are known to act as synthetic auxin herbicides . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

It is known that synthetic auxin herbicides typically work by mimicking the action of the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death .

Result of Action

Synthetic auxin herbicides typically cause uncontrolled growth in plants, leading to their death .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-Chloro-6-methoxypicolinaldehyde in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable under most conditions. However, it is not soluble in water and is a strong oxidizing agent, which can lead to the formation of dangerous by-products.

Direcciones Futuras

Future research should focus on the development of more efficient and cost-effective methods for synthesizing 3-Chloro-6-methoxypicolinaldehyde, as well as on the development of new applications for the compound. Additionally, further research should be conducted to explore its potential effects on biochemical and physiological processes. Finally, research should be conducted to identify any potential toxic effects of 3-Chloro-6-methoxypicolinaldehyde and its by-products.

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXSOYMWBQVQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679869 | |

| Record name | 3-Chloro-6-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060810-35-6 | |

| Record name | 3-Chloro-6-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

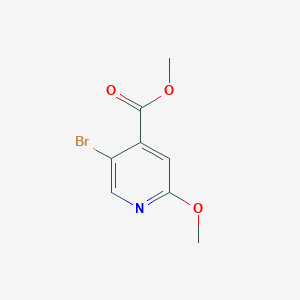

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)

![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)